molecular formula C21H26N2O5 B11013637 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11013637
M. Wt: 386.4 g/mol
InChI Key: FDOSTSJEDLYHTM-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines a chromen ring system with a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps. One common route includes the formation of the chromen ring system followed by the introduction of the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine moiety, which can significantly alter its chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C21H26N2O5/c1-14-11-17(20-15-3-2-4-16(15)21(25)28-18(20)12-14)27-13-19(24)22-5-6-23-7-9-26-10-8-23/h11-12H,2-10,13H2,1H3,(H,22,24)

InChI Key

FDOSTSJEDLYHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCCN4CCOCC4

Origin of Product

United States

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